molecular formula C18H13N5O2 B5535498 N-1H-benzimidazol-2-yl-4-(2-pyrimidinyloxy)benzamide

N-1H-benzimidazol-2-yl-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5535498
M. Wt: 331.3 g/mol
InChI Key: INUYEGQYAWUZIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux conditions. These methods aim to construct the benzimidazole core through a series of reactions that include cyclization and amine formation. A similar approach can be speculated for N-1H-benzimidazol-2-yl-4-(2-pyrimidinyloxy)benzamide, utilizing specific precursors to introduce the pyrimidinyloxy and benzamide functionalities (Maheswaran et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals the importance of the benzimidazole moiety in contributing to the molecule's biological activity. Techniques such as IR, 1H NMR, and mass spectral data are crucial for characterizing the synthesized compounds, ensuring the correct structural formation and purity (Maheswaran et al., 2012).

Chemical Reactions and Properties

Benzimidazole compounds are known to undergo various chemical reactions, including interactions with hydrazines to form triazino[1,2-a]benzimidazole derivatives or treatment with bases to yield pyrimidino[1,2-a]benzimidazole derivatives. These reactions are typically facilitated by the nucleophilic substitution capabilities of the benzimidazole and the electrophilic sites within the molecule, allowing for the introduction of diverse functional groups (Hajri & Abderrahim, 2012).

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-16(23-17-21-14-4-1-2-5-15(14)22-17)12-6-8-13(9-7-12)25-18-19-10-3-11-20-18/h1-11H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUYEGQYAWUZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1H-benzimidazol-2-yl-4-(2-pyrimidinyloxy)benzamide

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